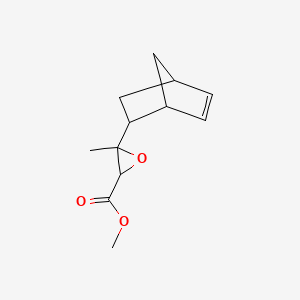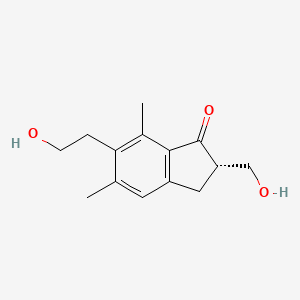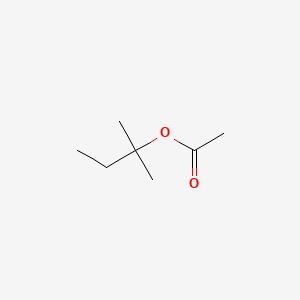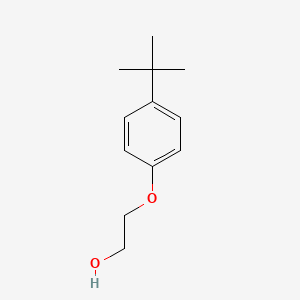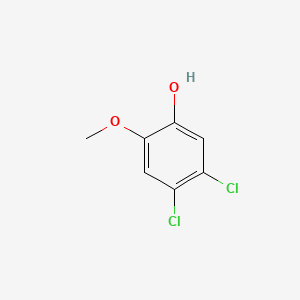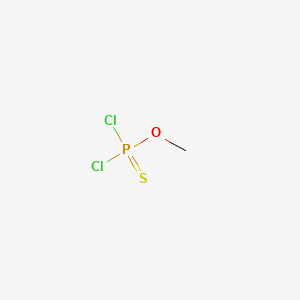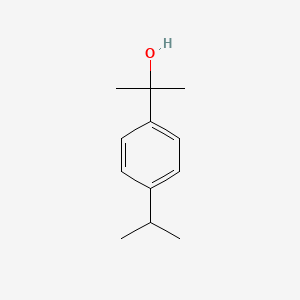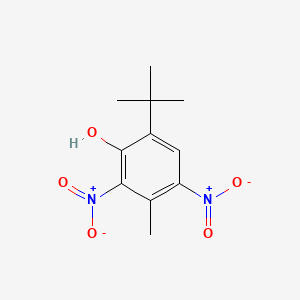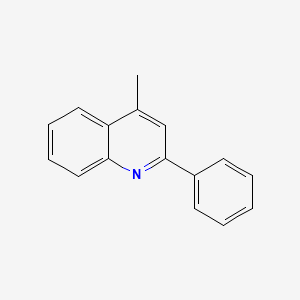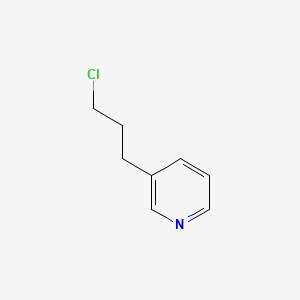
3-(3-氯丙基)吡啶
描述
3-(3-Chloropropyl)pyridine is an organic compound with the molecular formula C8H10ClN. It is a derivative of pyridine, where a chloropropyl group is attached to the third carbon of the pyridine ring. This compound is used as an intermediate in organic synthesis and has various applications in the fields of chemistry, biology, and industry.
科学研究应用
3-(3-Chloropropyl)pyridine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. It is also employed in the study of reaction mechanisms and the development of new synthetic methodologies.
Biology: The compound is used in the synthesis of biologically active molecules, including potential pharmaceuticals and agrochemicals.
Medicine: Research into its derivatives has shown potential for developing new drugs with antimicrobial, antifungal, and anticancer properties.
Industry: It is used in the production of specialty chemicals, including dyes, pigments, and polymers.
作用机制
Target of Action
Pyridine derivatives are known to have a broad spectrum of pharmacological properties, which suggests that they may interact with multiple targets .
Mode of Action
It’s known that pyridine derivatives can act as substrates for many coupling processes, including the heck reaction, suzuki reaction, and ullmann reaction . These reactions could potentially lead to the formation of biologically active compounds.
Biochemical Pathways
Pyridine derivatives are known to exhibit a range of pharmacological effects, suggesting that they may interact with various biochemical pathways .
Pharmacokinetics
Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 3-(3-Chloropropyl)pyridine is limited . It’s known that pyridine-n-oxide, a metabolite of pyridine, is excreted in the urine of various animal species, accounting for 10% to 40% of the administered dose . This suggests that 3-(3-Chloropropyl)pyridine may have similar pharmacokinetic properties.
Result of Action
Given that pyridine derivatives are known to have a broad spectrum of pharmacological properties, it’s likely that 3-(3-chloropropyl)pyridine could have diverse effects at the molecular and cellular levels .
生化分析
Biochemical Properties
It is known that pyridine and its derivatives can participate in various biochemical reactions . They can act as substrates for many coupling processes, including the Heck reaction, Suzuki reaction, and Ullmann reaction .
Cellular Effects
Pyridine derivatives have been shown to have anti-inflammatory effects . They can inhibit the expression and activities of certain vital inflammatory mediators .
Molecular Mechanism
Pyridine and its derivatives are known to interact with various biomolecules . They can form conjugated six-pi-electron systems with these biomolecules, contributing to their aromaticity .
Temporal Effects in Laboratory Settings
It is known that pyridine can absorb water from the atmosphere, reducing its solvency strength over time .
Dosage Effects in Animal Models
It is known that pyridine and its derivatives can cause various health issues in animals, such as nausea, coughing, wheezing, and abdominal pain .
Metabolic Pathways
Pyrimidine metabolism, which involves pyridine derivatives, is known to play a crucial role in cell proliferation and survival .
Transport and Distribution
It is known that pyridine and its derivatives can be transported and distributed within cells and tissues .
Subcellular Localization
It is known that pyridine and its derivatives can be localized in various subcellular compartments .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Chloropropyl)pyridine typically involves the reaction of pyridine with 1,3-dichloropropane. The reaction is carried out in the presence of a base, such as potassium carbonate, to facilitate the substitution reaction. The reaction conditions generally include heating the mixture to a temperature range of 80-100°C for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of 3-(3-Chloropropyl)pyridine can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and improved yield. The use of catalysts, such as palladium or nickel, can also enhance the efficiency of the reaction.
化学反应分析
Types of Reactions
3-(3-Chloropropyl)pyridine undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The chlorine atom in the chloropropyl group can be replaced by other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation: The compound can be oxidized to form pyridine N-oxide derivatives.
Reduction: Reduction reactions can convert the chloropropyl group to a propyl group.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and primary amines. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in anhydrous solvents.
Major Products Formed
Nucleophilic Substitution: Products include azido, thiocyanato, and amino derivatives of pyridine.
Oxidation: Pyridine N-oxide derivatives.
Reduction: Propylpyridine derivatives.
相似化合物的比较
Similar Compounds
3-Chloropyridine: An isomer with the chlorine atom directly attached to the pyridine ring.
3-Bromopyridine: Similar structure with a bromine atom instead of chlorine.
3-(3-Bromopropyl)pyridine: Similar structure with a bromopropyl group instead of chloropropyl.
Uniqueness
3-(3-Chloropropyl)pyridine is unique due to the presence of the chloropropyl group, which imparts distinct reactivity and properties compared to its analogs. The chloropropyl group allows for versatile chemical modifications, making it a valuable intermediate in organic synthesis. Additionally, its derivatives have shown promising biological activities, making it a compound of interest in medicinal chemistry.
属性
IUPAC Name |
3-(3-chloropropyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClN/c9-5-1-3-8-4-2-6-10-7-8/h2,4,6-7H,1,3,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRMAZKNPBZDWDH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)CCCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30276837 | |
| Record name | 3-(3-chloropropyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30276837 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21011-66-5 | |
| Record name | 3-(3-chloropropyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30276837 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


